molecular formula C8H5F3N2S B6353708 5-(Trifluoromethylthio)-1H-indazole CAS No. 105391-74-0

5-(Trifluoromethylthio)-1H-indazole

Cat. No. B6353708
CAS RN: 105391-74-0
M. Wt: 218.20 g/mol
InChI Key: VNUGJAWDIDEKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethylthio)-1H-indazole, also known as 5-TFTI, is an important organic compound that has gained increasing attention in the scientific community in recent years. It is a member of the indazole family of heterocyclic compounds, which are characterized by their aromatic nature, high stability, and low toxicity. 5-TFTI has a wide range of applications in the field of synthetic organic chemistry and has been used in a variety of scientific research studies.

Scientific Research Applications

5-(Trifluoromethylthio)-1H-indazole has been used in a variety of scientific research studies due to its high stability and low toxicity. It has been used as a building block for the synthesis of various organic compounds and as a reagent for the modification of natural products. It has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of fluorescent probes for imaging applications.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole is not fully understood. It is believed to act as a ligand in the binding of small molecules, such as amino acids, to proteins. It is also believed to interact with certain enzymes, such as cytochrome P450, and to act as an inhibitor of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Trifluoromethylthio)-1H-indazole have not been fully studied. However, it has been shown to inhibit the growth of certain fungi and bacteria, as well as to reduce oxidative stress in cells. It has also been shown to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The use of 5-(Trifluoromethylthio)-1H-indazole in laboratory experiments has several advantages. It is a highly stable compound with low toxicity, making it safe to use in experiments. It is also a versatile compound that can be used as a building block for the synthesis of various organic compounds and as a reagent for the modification of natural products. However, it is important to note that 5-(Trifluoromethylthio)-1H-indazole is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

The use of 5-(Trifluoromethylthio)-1H-indazole in scientific research is expected to continue to grow in the future. It is likely that it will be used in the synthesis of new drugs and in the development of new imaging probes. It is also possible that it will be used in the development of new catalysts and in the study of biochemical and physiological processes. Additionally, further research into the mechanism of action of 5-(Trifluoromethylthio)-1H-indazole is necessary in order to fully understand its potential applications.

Synthesis Methods

5-(Trifluoromethylthio)-1H-indazole can be synthesized through a variety of methods, including palladium-catalyzed cross-coupling reactions, reductive alkylation, and direct fluorination. The most common method is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 5-bromo-1H-indazole with trifluoromethylthiol in the presence of a palladium catalyst. This reaction is highly efficient and produces a high yield of 5-(Trifluoromethylthio)-1H-indazole.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUGJAWDIDEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethylthio)-1H-indazole

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